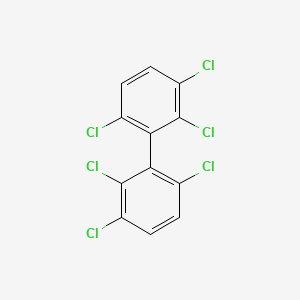

2,2',3,3',6,6'-Hexachlorobiphenyl

Descripción general

Descripción

2,2’,3,3’,6,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, known for its persistence in the environment and potential health impacts. It is a member of the larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties . due to their environmental persistence and bioaccumulation, PCBs have been banned or restricted in many countries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,6,6’-Hexachlorobiphenyl, historically involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction conditions and the amount of chlorine gas introduced .

Types of Reactions:

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the dechlorination of the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles, leading to the replacement of chlorine atoms with other substituents.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Oxidation: Hydroxylated metabolites such as 2,2’,3,3’,6,6’-hexachlorobiphenyl-5-ol.

Reduction: Partially dechlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

Aplicaciones Científicas De Investigación

Historical Context and Industrial Applications

Historically, 2,2',3,3',6,6'-Hexachlorobiphenyl was used in electrical equipment such as transformers and capacitors due to its excellent insulating properties and thermal stability. These applications were prevalent until the late 1970s when regulatory measures led to the discontinuation of PCB use due to their environmental persistence and toxicity. The compound is often found in legacy equipment still in operation today .

Chemistry

In chemical research, this compound serves as a model compound for studying the behavior of PCBs in various chemical reactions. Its structure allows researchers to investigate oxidation and reduction processes that are crucial for understanding PCB degradation pathways. For instance, it can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide.

Toxicology and Health Studies

Research into the toxicological effects of this compound has revealed significant insights into its health risks. Studies indicate that exposure can lead to developmental neurotoxicity and endocrine disruption. Animal studies have shown that exposure during critical developmental windows can result in adverse neurodevelopmental outcomes .

The compound has also been implicated in metabolic disorders such as non-alcoholic fatty liver disease and diabetes . Its classification as a probable human carcinogen underscores the importance of ongoing research into its biological effects.

Environmental Science

Environmental scientists study this compound due to its persistence in ecosystems and potential for bioaccumulation. Research focuses on remediation techniques to mitigate its impact on wildlife and human health. Methods being explored include bioremediation using microorganisms capable of degrading PCBs and chemical methods for safe disposal .

Case Study 1: Neurodevelopmental Impact

A significant study conducted on rats demonstrated that developmental exposure to multiple ortho-substituted PCBs resulted in notable neurodevelopmental deficits. The study highlighted the need for further investigation into how these compounds affect cognitive functions over time .

Case Study 2: Environmental Persistence

In Belgium, an incident involving contaminated animal feed with PCB mixtures led to widespread food safety concerns. This incident underscored the long-term environmental implications of PCBs like this compound and initiated rigorous monitoring programs for PCB levels in food products .

Mecanismo De Acción

2,2’,3,3’,6,6’-Hexachlorobiphenyl is similar to other hexachlorobiphenyls, such as 2,2’,3,3’,5,5’-hexachlorobiphenyl and 2,2’,3,4,4’,6-hexachlorobiphenyl . its unique substitution pattern at the 2,2’,3,3’,6,6’ positions gives it distinct chemical and biological properties. For example, its stereoselective effects on nuclear receptor activation are not observed with other hexachlorobiphenyls .

Comparación Con Compuestos Similares

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,2’,3,4,4’,6-Hexachlorobiphenyl

- Other polychlorinated biphenyls with varying degrees of chlorination and substitution patterns .

Actividad Biológica

2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) is a polychlorinated biphenyl (PCB) congener that has garnered attention due to its significant biological activity and potential neurotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, metabolic pathways, and associated health risks.

Chemical Structure and Properties

PCB 136 is characterized by six chlorine atoms attached to its biphenyl structure at the 2, 2', 3, 3', 6, and 6' positions. This specific arrangement contributes to its stability and persistence in the environment, as well as its biological interactions.

- Molecular Formula : C12H4Cl6

- Molecular Weight : 360.8 g/mol

- Biological Half-life : Approximately 436.52 days .

Mechanisms of Biological Activity

PCB 136 exhibits a range of biological activities primarily through its interaction with cellular systems. Key mechanisms include:

- Enzyme Induction : PCB 136 has been shown to induce hepatic microsomal enzymes such as cytochrome P450 (CYP) enzymes. For example, it selectively induces CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics .

- Neurotoxicity : Studies indicate that exposure to PCB 136 can lead to neurodevelopmental impairments. It affects dopaminergic signaling pathways and can induce oxidative stress in neuronal cells .

- Estrogenic Activity : PCB congeners, including PCB 136, have been implicated in endocrine disruption due to their ability to bind to estrogen receptors, potentially leading to reproductive and developmental issues .

Metabolism and Toxicity

The metabolism of PCB 136 involves oxidative processes mediated by liver microsomes. Research indicates that it is enantioselectively oxidized to form hydroxylated metabolites that may possess neurotoxic properties:

The formation of reactive metabolites can lead to cellular injury and proliferation through mechanisms such as increased ROS levels and disruption of calcium homeostasis. This can ultimately contribute to tumor promotion and other adverse health effects .

Case Studies

Several studies have highlighted the toxicological implications of PCB 136:

- Neurodevelopmental Outcomes : A study found that developmental exposure to multiple ortho-substituted PCBs resulted in significant neurodevelopmental deficits in laboratory animals. PCB 136 was among the congeners studied for its effects on dopaminergic systems .

- CYP-Mediated Neurotoxicity : Research demonstrated that PCB 136 metabolites produced by human liver microsomes exhibited enantioselective effects on dopaminergic cells in vitro, suggesting a potential pathway for neurotoxicity linked to metabolic activation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) in environmental samples?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for quantifying PCB 136 due to its ability to resolve co-eluting congeners and achieve low detection limits (e.g., 124 pg/L in aqueous samples). Isotope dilution with -labeled internal standards (e.g., -PCB 138) improves accuracy in complex matrices like soil or biosolids . For method validation, reference standards (e.g., CAS 38411-22-2) should be prepared in hexane or isooctane at concentrations ≥50 µg/mL to ensure traceability .

Q. What are the primary toxicity endpoints associated with PCB 136 exposure in mammalian models?

Neonatal exposure to PCB 136 disrupts sperm function and endocrine systems in male rats, including altered testosterone synthesis and Leydig cell dysfunction. Experimental designs typically administer 1–10 mg/kg body weight via oral gavage during critical developmental windows (e.g., postnatal days 3–7) . In vitro studies using hepatic microsomes reveal enantioselective oxidative metabolism, with (−)-PCB 136 exhibiting higher bioactivation rates to hydroxylated metabolites .

Q. How is PCB 136 synthesized and characterized for use as a reference standard?

PCB 136 is synthesized via Ullmann coupling of chlorinated benzene precursors (e.g., 2,4,6-trichlorobenzene derivatives) under palladium catalysis. Post-synthesis purification involves silica gel chromatography and recrystallization in non-polar solvents. Certified reference materials (e.g., 5 mg aliquots in methanol) are validated using nuclear magnetic resonance (NMR) and mass spectrometry to confirm >98% purity and absence of co-eluting di-ortho congeners .

Advanced Research Questions

Q. How does the stereochemistry of PCB 136 influence its metabolic fate and toxicity?

PCB 136 exists as two atropisomers due to restricted rotation around the biphenyl bond. The (−)-enantiomer is preferentially metabolized by cytochrome P450 2B enzymes in rat liver microsomes, forming 4-OH and 5-OH metabolites with distinct endocrine-disrupting activities. Experimental protocols involve chiral columns (e.g., Chiralcel OD-H) for enantiomer resolution and LC-MS/MS for metabolite quantification .

Q. What experimental designs are optimal for studying PCB 136’s interactions with nuclear receptors?

Luciferase reporter assays in HepG2 or COS-7 cells are used to assess PCB 136’s stereoselective activation of aryl hydrocarbon receptor (AhR) and estrogen receptor (ER). Dose-response studies (0.1–10 µM) should include both racemic mixtures and isolated enantiomers. Co-treatment with α-naphthoflavone (AhR inhibitor) or ICI 182,780 (ER antagonist) validates receptor-specific effects .

Q. How can contradictions in environmental monitoring data for PCB 136 be resolved?

Discrepancies in congener-specific data often arise from matrix interference or misidentification of co-eluting congeners (e.g., PCB 154). Solutions include:

- Using -labeled surrogates (e.g., -PCB 138) to correct recovery rates .

- Implementing orthogonal methods like tandem MS/MS for confirmation .

- Cross-validating with certified environmental matrices (e.g., NIST SRM 1944) .

Q. What isotopic tools are available for tracing PCB 136 degradation pathways in bioremediation studies?

Deuterated (-PCB 136) or -labeled analogs enable tracking of dechlorination and hydroxylation products in microbial consortia. Stable isotope probing (SIP) combined with metagenomics identifies key degraders (e.g., Dehalococcoides spp.) in anaerobic systems. For phytoremediation, -labeled PCB 136 quantifies plant uptake and rhizosphere degradation .

Q. How does PCB 136’s structure-activity relationship (SAR) compare to other di-ortho-substituted PCBs?

PCB 136’s di-ortho chlorination reduces AhR binding affinity compared to non-ortho coplanar congeners (e.g., PCB 126) but enhances interactions with constitutive androstane receptor (CAR). Computational SAR models (e.g., CoMFA) highlight the role of 3,3',6,6'-chlorine substitution in steric hindrance and metabolic stability .

Q. Methodological Resources

- Synthesis & Standards : Use CAS 38411-22-2 for analytical workflows; isotopic analogs (e.g., -PCB 138) are critical for mass spectrometry .

- Toxicity Assays : Prioritize enantiomer-resolved studies to avoid confounding effects from racemic mixtures .

- Environmental Analysis : Follow EPA Method 1668A for water/sediment samples, with modifications for HRMS detection limits .

Propiedades

IUPAC Name |

1,2,4-trichloro-3-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-3-7(15)11(17)9(5)10-6(14)2-4-8(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUUSROAHKTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-22-2 | |

| Record name | PCB 136 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,2',3',6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',6,6'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOA04J1VTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.